N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound that falls within a class of substances whose synthesis and chemical properties have been explored for various applications. Research has demonstrated the efficacy of microwave-promoted synthesis techniques for benzamide derivatives, offering cleaner, more efficient, and faster methods for compound formation, which could potentially include the synthesis of this compound (Saeed, 2009). Another study introduced novel N-(3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, showcasing the diversity of benzamide derivatives synthesized for potential scientific and medicinal applications (Saeed & Rafique, 2013).
Anticancer Potential
A noteworthy application of similar benzamide derivatives is in the field of cancer research. A study synthesized Schiff’s bases containing thiadiazole and benzamide groups, evaluated their in vitro anticancer activity against various human cancer cell lines, and found several compounds with promising anticancer potential (Tiwari et al., 2017). This suggests that compounds like this compound could also be explored for their anticancer activities.
Antimicrobial and Antibacterial Properties
Another avenue of research involves exploring the antimicrobial and antibacterial properties of benzothiazole derivatives. The synthesis of novel 2-amino benzothiazole derivatives and their subsequent evaluation for antimicrobial activity highlight the potential of these compounds in developing new antimicrobial agents (Anuse et al., 2019). This implies that this compound could contribute to the development of new treatments against resistant microbial strains.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c1-20-10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)21-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHRVKICIWNKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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